4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one
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Overview
Description
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl groups contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound shares the trifluoromethyl and phenyl groups but differs in the position and type of functional groups.
4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar trifluoromethyl group but differs in the overall structure and functional groups.
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid: This compound has a carboxylic acid group instead of the enone structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921932-37-8 |
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Molecular Formula |
C17H13F3O |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13F3O/c1-12-7-9-13(10-8-12)15(11-17(18,19)20)16(21)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
VOJOQJAAXZXUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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